Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
Description
This compound (hereafter referred to as Compound A) is a carbamic acid ester featuring a chiral (1S,2S)-configured backbone, a propylamino carbonyl group, and a benzyl ester moiety. It is structurally related to protease inhibitors and intermediates in antiviral drug synthesis, particularly those targeting HIV and HCV . Its stereochemistry and functional groups are critical for binding to enzymatic targets, as seen in analogous compounds .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZIYPOFBSJPM-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: The addition of hydrogen or removal of oxygen, leading to simpler compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex esters, while reduction could produce simpler amines or alcohols .
Scientific Research Applications
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Features
Compound A shares core structural motifs with several carbamic acid esters, including:
- Chiral centers : The (1S,2S) configuration is essential for stereoselective interactions.
- Benzyl ester group : Enhances lipophilicity and stability.
- Propylamino carbonyl: Modulates hydrogen bonding and substrate recognition.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
Compound A exhibits moderate lipophilicity (logP ~3.2 predicted) due to the benzyl ester and alkyl side chains. Comparatively:
- Compound 17 : Higher polarity due to the hydroxy group (logP ~2.8) .
- Cyclopentylcarbonyl analog : Increased hydrophobicity (logP ~3.5) from the cyclopentyl group.
Table 3: Predicted Physicochemical Properties
| Compound | Molecular Weight | logP | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| Compound A | 322.4 | 3.2 | 65.7 | 0.12 |
| Compound 17 | 435.5 | 2.8 | 95.3 | 0.08 |
| Compound 22 | 585.6 | 3.0 | 112.4 | 0.05 |
| BMS-186318 | 289.8 | 2.5 | 70.1 | 0.15 |
Biological Activity
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester (CAS Number: 1637475-49-0) is a complex organic compound with a molecular formula of C₁₇H₂₆N₂O₃. This compound features a unique structure that combines elements of carbamic acid and phenylmethyl ester, making it significant in medicinal chemistry due to its potential therapeutic applications and interactions within biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₃ |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 1637475-49-0 |
Biological Activity
The biological activity of carbamic acid derivatives has been the subject of various studies, revealing several potential pharmacological effects. However, specific literature detailing the mechanism of action for this compound is limited.
While the exact mechanism of action for this compound remains largely unexplored, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to various biochemical effects. Further research is necessary to elucidate these pathways and their implications in therapeutic contexts .
Pharmacological Effects
Research into related carbamic acid compounds indicates several possible pharmacological activities:
- Antimicrobial Activity : Some carbamic acid derivatives exhibit antimicrobial properties, which may be relevant for infection control.
- Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory responses, suggesting possible applications in treating inflammatory diseases.
- Cytotoxicity : Studies on similar compounds have indicated cytotoxic effects against various cancer cell lines, warranting further investigation into their utility as anticancer agents .
Study on Antimicrobial Efficacy
A study investigating the antimicrobial properties of carbamic acid derivatives found that certain structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. While specific data on the phenylmethyl ester variant is lacking, these findings suggest that similar compounds may possess significant antimicrobial potential.
Research on Anti-inflammatory Activity
In a related study focusing on the anti-inflammatory effects of carbamate compounds, researchers demonstrated that modifications to the carbamic acid structure could lead to enhanced inhibition of pro-inflammatory cytokines. This suggests that further exploration of this compound could reveal novel therapeutic applications in managing inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved during synthesis?
- Methodological Answer : The synthesis of carbamate derivatives often involves coupling reactions and stereoselective reductions. For example:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane (CH₂Cl₂) or DMF under nitrogen to activate carboxylic acids for amide bond formation. This method yields high-purity products (>90%) when combined with chiral intermediates .
- Stereochemical Control : Sodium borohydride in alcohol/halogenated solvent mixtures at low temperatures (-15°C to 0°C) achieves asymmetric reductions with >99% chiral purity for β-amino alcohol intermediates .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DIPEA in DMF/CH₂Cl₂ | 85–90% | >95% | |
| Stereoselective Reduction | NaBH₄ in MeOH/CH₂Cl₂ at -10°C | 78% | >99% ee |
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) with cyclodextrin additives to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related carbamates .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for stereoisomers of this compound?
- Methodological Answer :
- Stereoisomer-Specific Assays : Separate enantiomers via preparative HPLC and test individually in target assays (e.g., enzyme inhibition). For example, HCV NS5A inhibitors show divergent activity between (1S,2S) and (1R,2R) configurations .
- Molecular Dynamics (MD) Simulations : Model interactions between each stereoisomer and the target protein’s active site to identify binding discrepancies. This approach resolved activity differences in HIV-1 protease inhibitors .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance metabolic stability. For instance, tert-butyl carbamates resist enzymatic cleavage in serum, improving half-life .
- pH-Sensitive Formulations : Encapsulate the compound in liposomes with pH-responsive polymers to protect it from gastric degradation during oral administration .
Q. How do solvent polarity and temperature affect the compound’s reaction kinetics in multi-step syntheses?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR in solvents of varying polarity (e.g., CH₂Cl₂ vs. DMF). Polar aprotic solvents accelerate carbamate formation but may increase epimerization risks at >25°C .
- Arrhenius Analysis : Calculate activation energies (Eₐ) for key steps (e.g., amide coupling) to optimize temperature conditions. For example, EDCI-mediated couplings show Eₐ ~45 kJ/mol in DMF .
Safety and Handling Considerations
- Lab Handling : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s sensitivity to moisture and potential respiratory irritancy .
- Storage : Store at -20°C under nitrogen to prevent hydrolysis of the carbamate group. Degradation products (e.g., free amines) can be monitored via TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
